molecular formula C5H10FNS B14909977 3-Fluoro-3-(methylsulfanylmethyl)azetidine

3-Fluoro-3-(methylsulfanylmethyl)azetidine

Cat. No.: B14909977
M. Wt: 135.21 g/mol
InChI Key: YXXSKIMAPXPESM-UHFFFAOYSA-N
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Description

3-Fluoro-3-((methylthio)methyl)azetidine is a four-membered heterocyclic compound containing a fluorine atom and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-((methylthio)methyl)azetidine typically involves the reaction of azetidine derivatives with fluorinating agents. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor is treated with a fluorinating reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 3-Fluoro-3-((methylthio)methyl)azetidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-((methylthio)methyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-3-((methylthio)methyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-((methylthio)methyl)azetidine involves its interaction with specific molecular targets. The fluorine atom and methylthio group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect biological pathways and lead to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-((methylthio)methyl)azetidine is unique due to the presence of both a fluorine atom and a methylthio group, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H10FNS

Molecular Weight

135.21 g/mol

IUPAC Name

3-fluoro-3-(methylsulfanylmethyl)azetidine

InChI

InChI=1S/C5H10FNS/c1-8-4-5(6)2-7-3-5/h7H,2-4H2,1H3

InChI Key

YXXSKIMAPXPESM-UHFFFAOYSA-N

Canonical SMILES

CSCC1(CNC1)F

Origin of Product

United States

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